Co-crystal Structure of (3S,4R)-FIZ with SHP2
The (3S,4R) building block has been directly validated through deposition of its downstream conjugate in the Protein Data Bank. PDB entry 7XHQ (deposited 2022-04-09, released 2023-02-15) contains the ligand FIZ — 2-[(3S,4R)-4-azanyl-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-[2,3-bis(chloranyl)phenyl]-3-methyl-pyrrolo[2,1-f][1,2,4]triazin-4-one — co-crystallized with human tyrosine-protein phosphatase non-receptor type 11 (SHP2) at 2.20 Å resolution (R-work = 0.240, R-free = 0.275) [1]. In contrast, the (3S,4S)-derived TNO155 was co-crystallized in PDB 7JVM at 2.17 Å resolution, and the (3S,4S)-derived IACS-15414 appears in PDB 7R75 at 2.83 Å [2]. The availability of a high-resolution (3S,4R)-specific co-crystal structure provides atomic-level guidance for rational design using this diastereomer that is unavailable from the more common (3S,4S) building block literature, which focuses exclusively on the TNO155/IACS-15414 chemotypes.
| Evidence Dimension | PDB co-crystal structure availability and resolution for each diastereomer-derived SHP2 inhibitor |
|---|---|
| Target Compound Data | PDB 7XHQ: (3S,4R)-derived FIZ bound to SHP2; resolution 2.20 Å; R-work 0.240; R-free 0.275; deposited 2022, released 2023 |
| Comparator Or Baseline | (3S,4S)-TNO155: PDB 7JVM, 2.17 Å; (3S,4S)-IACS-15414: PDB 7R75, 2.83 Å; (3R,4R)-PB17-026-01: co-crystal also in Luo et al. 2023, completeness 99.6% |
| Quantified Difference | The (3S,4R) diastereomer enables the FIZ chemotype occupying the SHP2 allosteric tunnel with a distinct binding pose; the (3S,4S) diastereomer enables the chemically distinct pyrazine (TNO155) and pyrimidinone (IACS-15414) warhead series. |
| Conditions | X-ray diffraction; human SHP2 (PTPN11) protein; allosteric inhibitor binding site; Luo et al. J Enzyme Inhib Med Chem 2023 |
Why This Matters
For structure-based drug design programs targeting SHP2, the availability of a co-crystal structure with the (3S,4R) stereochemistry provides a validated starting point that cannot be extrapolated from (3S,4S)-based structures, directly informing scaffold selection and procurement decisions.
- [1] RCSB PDB. 7XHQ: Small-molecule Allosteric Regulation Mechanism of SHP2. Deposited 2022-04-09, Released 2023-02-15. Luo Y, Zhu J, Yu K, Liu B. Ligand FIZ: 2-[(3S,4R)-4-azanyl-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-[2,3-bis(chloranyl)phenyl]-3-methyl-pyrrolo[2,1-f][1,2,4]triazin-4-one. Resolution 2.20 Å. Available at: https://www.rcsb.org/structure/7XHQ View Source
- [2] RCSB PDB. 7R75: Structure of human SHP2 in complex with compound 16 (IACS-15414). Deposited 2021-06-24, Released 2021-10-27. Czako B, Sun Y, McAfoos T, et al. Resolution 2.83 Å. Available at: https://www.rcsb.org/structure/7R75 View Source
